molecular formula C10H13Cl2NO2S2 B4727753 N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}methanesulfonamide

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}methanesulfonamide

Cat. No.: B4727753
M. Wt: 314.3 g/mol
InChI Key: XYGZUFSTVVOZFU-UHFFFAOYSA-N
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Description

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}methanesulfonamide is an organic compound characterized by the presence of a dichlorobenzyl group, a sulfanyl linkage, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}methanesulfonamide typically involves the reaction of 2,6-dichlorobenzyl chloride with a thiol compound to form the sulfanyl linkage. This intermediate is then reacted with an ethylamine derivative, followed by the introduction of the methanesulfonamide group through sulfonation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonamide group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonated derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biomolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfanyl and sulfonamide groups play crucial roles in these interactions, often forming hydrogen bonds or covalent linkages with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}ethanesulfonamide
  • N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-2-[(methylsulfonyl)amino]benzamide

Comparison

Compared to similar compounds, N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonamide group, in particular, differentiates it from other sulfonamide derivatives, potentially enhancing its solubility and stability under various conditions.

Properties

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S2/c1-17(14,15)13-5-6-16-7-8-9(11)3-2-4-10(8)12/h2-4,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGZUFSTVVOZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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